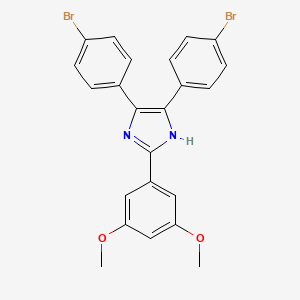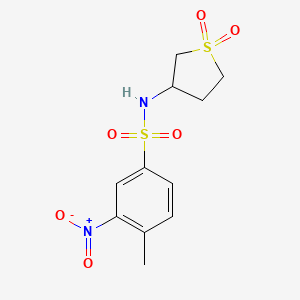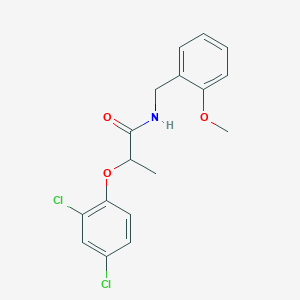
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has been of significant interest in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole involves the inhibition of specific enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole depend on the specific application and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In fungi and bacteria, this compound has been shown to inhibit cell growth and division. Additionally, this compound has been investigated for its potential to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. Additionally, this compound has been shown to have low toxicity in normal cells and tissues. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole. One potential direction is the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to explore the mechanism of action of this compound and its potential interactions with other drugs and compounds. Furthermore, the development of new synthesis methods and modifications of the chemical structure may lead to the discovery of more potent and selective compounds with improved efficacy and safety profiles.
Conclusion
In conclusion, 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole is a chemical compound with significant potential as a therapeutic agent. This compound has been extensively studied for its broad-spectrum activity against cancer cells, fungi, and bacteria, as well as its potential to treat neurodegenerative diseases. Further research is needed to explore the mechanism of action, biochemical and physiological effects, and future directions of this compound.
Métodos De Síntesis
The synthesis of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole involves the reaction of 4-bromobenzyl bromide and 3,5-dimethoxybenzaldehyde with ammonium acetate in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole has been extensively studied for its potential as a therapeutic agent. This compound has been shown to exhibit anticancer, antifungal, and antibacterial properties in various scientific studies. Additionally, this compound has been investigated for its potential to treat Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2O2/c1-28-19-11-16(12-20(13-19)29-2)23-26-21(14-3-7-17(24)8-4-14)22(27-23)15-5-9-18(25)10-6-15/h3-13H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUIDIPEBFQETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B4966641.png)
![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)


![N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)
![2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4966675.png)

![4-({[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4966710.png)
![2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4966717.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)

![5-{4-[2-(2-allylphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966736.png)
![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)